methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the beta-carboline family. This compound is characterized by its unique structure, which includes a tetrahydro-beta-carboline core with various functional groups attached. Beta-carbolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the tetrahydro-beta-carboline core. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: Beta-carbolines, including this compound, have shown promise in modulating biological pathways and have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the areas of neuroprotection and anticancer therapy.
Industry: The compound can be used in the development of specialty chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors, influencing neuronal signaling.
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another beta-carboline with similar structural features and biological activities.
Harmaline: A closely related compound with neuroprotective and psychoactive properties.
Tetrahydroharmine: Shares the tetrahydro-beta-carboline core and exhibits similar pharmacological effects.
Uniqueness
Methyl (3S)-2-acetyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate stands out due to its specific functional groups and stereochemistry, which confer unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C22H22N2O3 |
---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
methyl (3S)-2-acetyl-1-(4-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C22H22N2O3/c1-13-8-10-15(11-9-13)21-20-17(16-6-4-5-7-18(16)23-20)12-19(22(26)27-3)24(21)14(2)25/h4-11,19,21,23H,12H2,1-3H3/t19-,21?/m0/s1 |
Clave InChI |
OTLRGBJJBMKOLU-ZQRQZVKFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2C3=C(C[C@H](N2C(=O)C)C(=O)OC)C4=CC=CC=C4N3 |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(CC(N2C(=O)C)C(=O)OC)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.